Glycerol-1,1,2,3,3-d5

Descripción general

Descripción

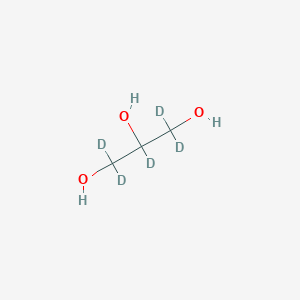

Glycerol-1,1,2,3,3-d5, also known as deuterated glycerol, is a stable isotope-labeled compound where five hydrogen atoms in the glycerol molecule are replaced by deuterium atoms. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties. It has the molecular formula C3H3D5O3 and a molecular weight of 97.12 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glycerol-1,1,2,3,3-d5 is typically synthesized through the deuteration of glycerol. The process involves the exchange of hydrogen atoms in glycerol with deuterium atoms using deuterium oxide (D2O) as the deuterium source. This can be achieved through batch or solution-phase deuterium exchange or solid-phase extraction deuteration methods .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required isotopic purity standards. The reaction conditions typically include controlled temperature and pressure to facilitate efficient deuterium exchange .

Análisis De Reacciones Químicas

Formic Acid-Mediated Deoxygenation

Glycerol-1,1,2,3,3-d₅ undergoes formic acid-mediated deoxygenation to produce allyl alcohol derivatives and formate esters. This reaction proceeds via a stereospecific syn-elimination mechanism rather than classical acid-catalyzed dehydration pathways .

Key Observations:

-

Deuterium Retention : When reacted with undeuterated formic acid, deuterium from the labeled glycerol is retained in the allyl alcohol product (3-d₅) and formate ester (4-d₅), as confirmed by ²H NMR .

-

No Hydride Transfer : Experiments rule out hydride transfer from formic acid, as deuterium incorporation occurs exclusively from glycerol .

Mechanistic Pathway:

-

Cyclic carbocation formation from glycerol via acid catalysis.

-

Nucleophilic attack by formic acid’s carbonyl oxygen to form a 2-acyloxy-1,3-dioxolane intermediate.

-

Thermal elimination of CO₂ and H₂O, yielding allyl alcohol and regenerating formic acid .

Reaction Table:

| Substrate | Product | Deuterium Distribution (²H NMR) | Yield |

|---|---|---|---|

| Glycerol-1,1,2,3,3-d₅ | Allyl alcohol (3-d₅) | Full retention at C1, C2, C3 | 56–84% |

| Glycerol-1,1,2,3,3-d₅ | Formate ester (4-d₅) | Partial deuterium at formyl position | Minor |

Stereospecific Syn-Elimination in Cyclic Diols

The reaction’s stereospecificity was confirmed using cis-1,2-cyclopentanediol derivatives. Only cis-diols undergo deoxygenation to alkenes, while trans-diols remain inert .

Example Reaction:

-

cis-1,2-Cyclopentanediol → Cyclopentene (14) in 90% yield.

-

trans-1,2-Cyclopentanediol → No reaction under identical conditions .

Comparative Reactivity in Polyols

Glycerol-1,1,2,3,3-d₅ reacts similarly to unlabeled glycerol in polyol transformations, but isotopic labeling provides mechanistic insights:

Oxidation Reactions:

-

Oxidation with O₂ : Forms dihydroxyacetone and glyceric acid, with deuterium retention at non-reactive positions .

-

Dehydrogenation : Produces acrolein, retaining deuterium at C1 and C3 .

Halogenation:

Aplicaciones Científicas De Investigación

Biochemical Research

1.1 Triglyceride Metabolism Studies

Glycerol-1,1,2,3,3-d5 is extensively used as a tracer in studies investigating triglyceride (TG) metabolism. In particular, it aids in understanding the synthesis pathways of TG in liver cells. Research has demonstrated that the incorporation of glycerol-d5 into TG is mediated by specific enzymes such as diacylglycerol acyltransferase (DGAT). For example, a study using stable isotope-labeled glycerol showed that DGAT2 primarily incorporates endogenously synthesized fatty acids into TG while DGAT1 is more involved with exogenous fatty acids .

1.2 Lipid Composition Analysis

The compound is also utilized in profiling lipid compositions in various biological tissues. Its isotopic labeling allows for precise tracking of lipid metabolism and distribution within cells and tissues. Studies have shown differential lipid compositions along the hippocampal longitudinal axis using glycerol-d5 as a marker .

Pharmacological Applications

2.1 Drug Metabolism Studies

In pharmacology, this compound serves as a valuable tool for studying drug metabolism and pharmacokinetics. By labeling drugs with glycerol-d5, researchers can trace their metabolic pathways and understand how they are processed in the body. This application is crucial for optimizing drug formulations and improving therapeutic efficacy.

2.2 Clinical Research

Clinical studies have employed glycerol-d5 to assess metabolic disorders and conditions such as obesity and diabetes. Its ability to provide insights into lipid metabolism helps in developing targeted therapies and understanding disease mechanisms .

Analytical Chemistry

3.1 Mass Spectrometry Standards

This compound is frequently used as an internal standard in mass spectrometry (MS) analyses. Its distinct mass shift allows for accurate quantification of glycerol and related compounds in complex biological samples. This application is particularly beneficial in clinical diagnostics where precise measurements are essential .

3.2 Nuclear Magnetic Resonance (NMR) Studies

The compound is also applied in biomolecular NMR studies to investigate molecular structures and dynamics. The presence of deuterium enhances NMR signals and improves spectral resolution, making it easier to analyze complex biomolecules .

Case Studies

Mecanismo De Acción

The mechanism of action of glycerol-1,1,2,3,3-d5 is primarily related to its role as a tracer in NMR spectroscopy. The deuterium atoms in the compound provide distinct NMR signals, allowing researchers to track the compound’s behavior in chemical and biological systems. This helps in elucidating molecular targets and pathways involved in various processes .

Comparación Con Compuestos Similares

Glycerol-2,2,3,3-d4: Another deuterated glycerol with four deuterium atoms.

Glycerol-1,2,3-13C3: A glycerol molecule labeled with carbon-13 isotopes.

Ethylene glycol-d4: A deuterated form of ethylene glycol with four deuterium atoms .

Uniqueness: Glycerol-1,1,2,3,3-d5 is unique due to the specific placement of deuterium atoms, which provides distinct NMR signals compared to other deuterated glycerols. This makes it particularly valuable in studies requiring precise isotopic labeling and tracking .

Actividad Biológica

Glycerol-1,1,2,3,3-d5, a deuterated form of glycerol, is increasingly recognized for its biological significance in metabolic studies and lipid research. This compound serves as a tracer in various biochemical pathways, particularly in the synthesis of triglycerides and phospholipids. This article explores its biological activity through various studies and findings.

Overview of this compound

Glycerol is a simple polyol compound that plays a crucial role in lipid metabolism. The deuterated version, this compound, contains five deuterium atoms that replace hydrogen atoms in the glycerol molecule. This isotopic labeling allows for enhanced tracking of metabolic processes through techniques such as mass spectrometry.

Triglyceride Synthesis

This compound has been employed to elucidate the roles of different enzymes involved in triglyceride synthesis. A study utilized this compound to investigate the activity of diacylglycerol acyltransferases (DGAT) in HepG2 hepatoma cells. The findings indicated that DGAT2 is primarily responsible for incorporating endogenously synthesized fatty acids into triglycerides (TG), while DGAT1 is more involved in esterifying exogenous fatty acids to glycerol .

Table 1: Role of DGAT Isoforms in TG Synthesis

| Enzyme Isoform | Function | Substrate Type |

|---|---|---|

| DGAT1 | Esterifies exogenous fatty acids to glycerol | Exogenous fatty acids |

| DGAT2 | Incorporates endogenous fatty acids into TG | Endogenous fatty acids |

Lipid Metabolism

The incorporation of this compound into various lipid species was tracked using liquid chromatography tandem mass spectrometry (LC-MS/MS). This method allowed researchers to profile the major isotope-labeled TG species formed during metabolic processes. The results demonstrated distinct metabolic fates for labeled glycerols compared to their non-labeled counterparts .

Hepatic Studies

In vivo studies involving mice administered with deuterated glycerol revealed significant insights into hepatic TG synthesis and very low-density lipoprotein triglyceride (VLDL-TG) secretion. The administration of antisense oligonucleotides targeting DGAT2 resulted in a marked reduction in the incorporation of this compound into VLDL-TG . This suggests that DGAT2 plays a pivotal role in liver lipid metabolism.

Immune Response

A study investigated the effects of this compound on immune cells treated with Kdo2-lipid A to simulate an immune response. Changes in neutral glyceryl lipids were monitored over time using deuterated glycerols as tracers. The results indicated that the presence of deuterated glycerols affected the lipid composition of activated immune cells .

Research Findings

Research utilizing this compound has highlighted its versatility as a tracer in lipid metabolism studies:

- Lipid Profiling : The use of deuterated glycerols enables precise tracking of lipid species and their metabolic pathways.

- Enzyme Activity : The differential roles of DGAT isoforms have been clarified through studies involving stable isotope-labeled substrates.

- Clinical Implications : Understanding the metabolic pathways involving glycerol can inform therapeutic strategies for conditions related to lipid metabolism disorders.

Propiedades

IUPAC Name |

1,1,2,3,3-pentadeuteriopropane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472007 | |

| Record name | Glycerol-1,1,2,3,3-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62502-71-0 | |

| Record name | Glycerol-1,1,2,3,3-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using Glycerol-1,1,2,3,3-d5 in the synthesis of domiodol?

A1: this compound is a deuterated form of glycerol, where five specific hydrogen atoms are replaced with deuterium isotopes. Utilizing this compound as a starting material in the synthesis described by [] allows for the production of pentadeuterated domiodol, meaning domiodol with five deuterium atoms incorporated into its structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.